molecular formula C13H9Cl2IN2O2 B250929 3,5-dichloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide

3,5-dichloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide

Cat. No. B250929
M. Wt: 423.03 g/mol
InChI Key: DZXDDXPAFSZMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide A is still under investigation. However, it has been shown to inhibit the activity of various enzymes and receptors, including protein kinase CK2, histone deacetylase (HDAC), and phosphodiesterase 10A (PDE10A). Inhibition of these enzymes and receptors has been linked to the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Biochemical and Physiological Effects:
3,5-dichloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide A has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 3,5-dichloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide A has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3,5-dichloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide A has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-dichloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide A is its excellent pharmacokinetic properties, which make it an attractive candidate for further development. Furthermore, 3,5-dichloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide A exhibits potent inhibitory activity against various enzymes and receptors, making it a potential candidate for the treatment of various diseases. However, one of the limitations of 3,5-dichloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide A is its limited solubility in water, which can make it challenging to use in some experimental settings.

Future Directions

There are several future directions for research on 3,5-dichloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide A. One potential direction is to investigate its efficacy in animal models of cancer, inflammation, and neurodegenerative diseases. Furthermore, it may be beneficial to explore the use of 3,5-dichloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide A in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of 3,5-dichloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide A and to identify potential off-target effects. Finally, it may be beneficial to develop new analogs of 3,5-dichloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide A with improved pharmacokinetic properties and efficacy.

Synthesis Methods

The synthesis of 3,5-dichloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide A involves the reaction of 2,5-dichloro-4-iodo-3-methoxybenzoic acid with 2-amino-5-iodopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure 3,5-dichloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide A.

Scientific Research Applications

3,5-dichloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide A has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. Furthermore, 3,5-dichloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide A has been shown to exhibit excellent pharmacokinetic properties, making it an attractive candidate for further development.

properties

Molecular Formula

C13H9Cl2IN2O2

Molecular Weight

423.03 g/mol

IUPAC Name

3,5-dichloro-N-(5-iodopyridin-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C13H9Cl2IN2O2/c1-20-12-9(4-7(14)5-10(12)15)13(19)18-11-3-2-8(16)6-17-11/h2-6H,1H3,(H,17,18,19)

InChI Key

DZXDDXPAFSZMBZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1C(=O)NC2=NC=C(C=C2)I)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=NC=C(C=C2)I

Origin of Product

United States

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